3-Methyl-4-(3-nitrophenyl)benzoic acid
Overview
Description
3-Methyl-4-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzoic acid, characterized by the presence of a methyl group at the 3-position and a nitrophenyl group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-(3-nitrophenyl)benzoic acid can be synthesized through several methods. One common method involves the oxidation of 2,4-dimethyl-nitrobenzene using molecular oxygen catalyzed by cobalt acetate in acetic acid. The reaction is carried out at 130°C for 8 hours under a pressure of 0.8 MPa, with sodium bromide as a co-catalyst . Another method involves the oxidation of 2,4-dimethyl-nitrobenzene using diluted nitric acid, which offers a cleaner and more environmentally friendly approach .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of nitric acid oxidation due to its cost-effectiveness and the ability to recycle waste acid. This method involves steps such as oxidation reaction, neutralization, extraction, decolorization, and acidification .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen, cobalt acetate, and sodium bromide in acetic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Various carboxylic acid derivatives.
Reduction: 3-Methyl-4-(3-aminophenyl)benzoic acid.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
3-Methyl-4-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: An essential intermediate in the synthesis of telmisartan, a drug used to treat hypertension.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-nitrophenyl)benzoic acid primarily involves its role as an intermediate in chemical reactions. In the synthesis of telmisartan, for example, the compound undergoes esterification, reduction, butyrylation, nitration, reduction, and cyclization to form the final product . The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-m-toluic acid: Similar structure but lacks the nitrophenyl group.
3-Methyl-4-nitrophenyl 3-methylbenzoate: An ester derivative of the compound.
3-Methyl-4-nitrophenyl 3-methoxybenzoate: Another ester derivative with a methoxy group.
Uniqueness
3-Methyl-4-(3-nitrophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in organic synthesis .
Properties
IUPAC Name |
3-methyl-4-(3-nitrophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEUCUCXQKNDEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690042 | |
Record name | 2-Methyl-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-60-2 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-methyl-3′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261966-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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